(7-Methoxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(7-Methoxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a benzofuran ring substituted with a methoxy group, a pyrrolidine ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Pyrrolidine and Pyridine Coupling: The pyrrolidine and pyridine moieties can be introduced through nucleophilic substitution reactions, often involving halogenated intermediates and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Various substitution reactions can occur, especially on the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated intermediates and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive moieties like benzofuran and pyridine.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could find applications in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzofuran and pyridine rings can interact with various enzymes or receptors, modulating their activity. The methoxy group might enhance membrane permeability, while the pyrrolidine ring could improve binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
(7-Hydroxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(7-Methoxybenzofuran-2-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyridin-3-yloxy group instead of pyridin-4-yloxy.
Uniqueness
The unique combination of functional groups in (7-Methoxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-4-2-3-13-11-17(25-18(13)16)19(22)21-10-7-15(12-21)24-14-5-8-20-9-6-14/h2-6,8-9,11,15H,7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSJZKHEBNVDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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